[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol
Description
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[3-methyl-1-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-7,15H,8H2,1-2H3 |
InChI Key |
CZPCGNADQDTLOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. This reaction is catalyzed by sodium acetate at room temperature. The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from commercially available precursors. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new pyrazole-based compounds with potential biological activities .
Biology: The compound has been studied for its potential biological activities, including antioxidant and anticancer properties. It has shown cytotoxic effects on various human cell lines, making it a candidate for further investigation in cancer research .
Medicine: In medicinal chemistry, pyrazole derivatives are explored for their therapeutic potential. This compound, in particular, has been evaluated for its radical scavenging activity and cytotoxic properties, which could be beneficial in developing new drugs .
Mechanism of Action
The mechanism of action of [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol involves its interaction with molecular targets in cells. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . These pathways are crucial for its cytotoxic effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Molecular Differences
Biological Activity
[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as pharmacology and agriculture.
Chemical Structure and Synthesis
The structure of this compound features a pyrazole ring substituted with a methyl group and a 4-methylphenyl group, along with a methanol functional group. The synthesis typically involves:
- Formation of the Pyrazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
- Substituent Introduction : Methylphenyl and methanol groups are introduced via electrophilic aromatic substitution or reduction reactions.
Anticancer Properties
Research indicates that compounds with pyrazole structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell types, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
In vitro studies reveal that this compound may possess similar properties, potentially acting through modulation of specific biological pathways involved in cell proliferation and apoptosis .
Anti-inflammatory Effects
The compound's structural features may also contribute to anti-inflammatory activity. Pyrazole derivatives have been studied for their ability to reduce inflammation in cellular models, suggesting that this compound could be effective in treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with specific enzymes that regulate metabolic pathways.
- Receptor Modulation : Binding to receptors involved in cell signaling, influencing processes such as apoptosis and cell cycle progression.
Pharmaceutical Development
Due to its promising biological activities, this compound is being explored as a potential therapeutic agent for various conditions, particularly cancers and inflammatory diseases .
Agricultural Chemistry
The compound's efficacy in biological systems makes it a candidate for agrochemical formulations aimed at pest control while minimizing environmental impact .
Case Studies
A recent study highlighted the synthesis and evaluation of several pyrazole derivatives, including this compound. The findings demonstrated significant antiproliferative effects against cancer cell lines, reinforcing the potential of pyrazole-based compounds in drug development .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol | Contains methylthio group | Anticancer activity |
| 1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-4-yl)methanol | Lacks methylthio group | Moderate activity |
| 1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-ylethanol | Ethanol instead of methanol | Reduced efficacy |
Q & A
Q. What are the standard synthetic protocols for [3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol, and how is purity optimized?
The compound is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis or functionalization, is a common route . Refluxing in xylene with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment and methanol recrystallization, ensures high purity . Purity optimization involves repeated washing with water, drying over anhydrous Na₂SO₄, and solvent removal under reduced pressure .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary methods. For instance, X-ray studies reveal dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding patterns . Diffraction data refinement with riding models for H-atoms ensures structural accuracy .
Q. How can common functional groups in this compound be modified for enhanced reactivity?
The methanol group can undergo esterification or oxidation. Mannich reactions with amines or thiols introduce nitrogen- or sulfur-containing substituents . For example, coupling with phenylhydrazine in ethanol/acetic acid yields pyrazole derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Discrepancies in NMR or mass spectra can arise from tautomerism or impurities. Combining experimental data (e.g., IR, UV-Vis) with Density Functional Theory (DFT) calculations validates structural assignments . Recrystallization from ethanol or methanol removes impurities, as demonstrated in purification of related pyrazole-carboxylic acids .
Q. What computational methods predict the reactivity and electronic properties of this compound?
DFT calculations at the B3LYP/6-31G(d,p) level model electronic transitions, HOMO-LUMO gaps, and charge distribution . These studies correlate with experimental UV-Vis spectra and guide modifications for desired electronic properties.
Q. How do reaction conditions influence the scalability of synthesis without compromising yield?
Prolonged reflux (e.g., 16 hours in ethanol with stannous chloride) ensures complete reduction of nitro groups in precursors . Scaling requires optimizing solvent volume (e.g., 30 mL ethanol per 1 g precursor) and maintaining inert atmospheres to prevent oxidation .
Q. What mechanistic insights exist for cyclocondensation reactions in pyrazole synthesis?
Cyclocondensation proceeds via enolate formation from β-ketoesters, followed by nucleophilic attack by hydrazine derivatives. Kinetic studies suggest rate-limiting steps depend on solvent polarity and temperature . Acid catalysis (e.g., glacial acetic acid) accelerates ring closure .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
